5-Allyl-6-amino-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile 5-Allyl-6-amino-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13253168
InChI: InChI=1S/C12H7N7/c1-2-3-19-11(16)7(4-13)10-12(19)18-9(6-15)8(5-14)17-10/h2H,1,3,16H2
SMILES: C=CCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N
Molecular Formula: C12H7N7
Molecular Weight: 249.23 g/mol

5-Allyl-6-amino-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile

CAS No.:

Cat. No.: VC13253168

Molecular Formula: C12H7N7

Molecular Weight: 249.23 g/mol

* For research use only. Not for human or veterinary use.

5-Allyl-6-amino-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile -

Specification

Molecular Formula C12H7N7
Molecular Weight 249.23 g/mol
IUPAC Name 6-amino-5-prop-2-enylpyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile
Standard InChI InChI=1S/C12H7N7/c1-2-3-19-11(16)7(4-13)10-12(19)18-9(6-15)8(5-14)17-10/h2H,1,3,16H2
Standard InChI Key ZIPXXLLMOZRNBH-UHFFFAOYSA-N
SMILES C=CCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N
Canonical SMILES C=CCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N

Introduction

5-Allyl-6-amino-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyrazine core with multiple functional groups, including allyl, amino, and tricyano substituents. This structure positions it as a promising scaffold for various applications in medicinal chemistry and materials science due to its potential biological activity and electronic properties.

Structural Features

The compound contains:

  • Pyrrolo[2,3-b]pyrazine Core: A bicyclic system combining pyrrole and pyrazine rings.

  • Allyl Group: A three-carbon chain with a double bond (-CH2-CH=CH2) attached to the nitrogen atom at position 5.

  • Amino Group: A primary amine (-NH2) at position 6.

  • Tricyano Substitution: Three nitrile groups (-C≡N) at positions 2, 3, and 7.

This combination of features contributes to its reactivity and potential interactions with biological targets.

Synthesis Pathways

The synthesis of compounds like 5-Allyl-6-amino-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile typically involves multi-step protocols using nitrile precursors and cyclization reactions. While specific details for this compound are unavailable in the provided sources, similar heterocycles are synthesized through:

  • Cyclization Reactions: Starting with dinitrile precursors or pyrazine derivatives.

  • Functionalization: Introducing the allyl group via alkylation reactions and the amino group through amination processes.

  • Optimization: Using catalysts or reagents like palladium complexes for regioselective reactions.

Medicinal Chemistry

The compound's heterocyclic framework and functional groups make it a candidate for:

  • Anticancer Agents: Similar pyrrolo-pyrazine derivatives have shown cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting proliferation.

  • Antimicrobial Agents: Its structure suggests potential activity against multidrug-resistant bacterial strains.

Material Science

The electron-withdrawing nitrile groups may enhance its utility in:

  • Organic Electronics: As components in semiconductors or photovoltaic devices.

  • Sensors: For detecting environmental pollutants or biological analytes.

Analytical Characterization

The compound can be characterized using standard techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR to confirm functional groups.

    • Signals for allyl protons (double bond region ~5–6 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to its molecular formula.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for nitrile (CNC≡N) stretching (~2200 cm1^{-1}).

  • X-Ray Crystallography:

    • To determine the precise three-dimensional structure.

Biological Activity

Although specific studies on this compound are not available in the sources provided, structurally related compounds have demonstrated:

  • Antiproliferative Activity: By targeting enzymes involved in DNA replication or repair.

  • Antitubercular Activity: Inhibiting bacterial ATP synthase.

Table summarizing potential biological activity:

ActivityMechanism of ActionTarget Organisms/Cells
AnticancerInduction of apoptosisA549 lung cancer cells
AntimicrobialInhibition of bacterial enzymesStaphylococcus aureus
Anti-inflammatoryModulation of cytokine pathwaysIn vitro studies

Limitations

  • Lack of detailed experimental data on this specific compound.

  • Limited information on toxicity or pharmacokinetics.

Future Directions

  • Structure–Activity Relationship (SAR) Studies:

    • To optimize biological activity by modifying substituents.

  • Docking Studies:

    • To predict binding affinity with biological targets.

  • Synthesis Optimization:

    • Development of greener and more efficient synthetic routes.

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